molecular formula C16H11F3N2 B13741471 2-Phenyl-7-(trifluoromethyl)quinolin-4-amine CAS No. 189877-83-6

2-Phenyl-7-(trifluoromethyl)quinolin-4-amine

Cat. No.: B13741471
CAS No.: 189877-83-6
M. Wt: 288.27 g/mol
InChI Key: JMVHDZBTLHEEEO-UHFFFAOYSA-N
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Description

4-Amino-7-trifluoromethyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11F3N2 and a molecular weight of 288.27 g/mol . This compound is characterized by the presence of an amino group at the 4th position, a trifluoromethyl group at the 7th position, and a phenyl group at the 2nd position on the quinoline ring. It is primarily used in proteomics research .

Preparation Methods

The synthesis of 4-Amino-7-trifluoromethyl-2-phenylquinoline involves several steps, typically starting with the formation of the quinoline ring. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-Amino-7-trifluoromethyl-2-phenylquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions

Scientific Research Applications

4-Amino-7-trifluoromethyl-2-phenylquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-trifluoromethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

4-Amino-7-trifluoromethyl-2-phenylquinoline can be compared with other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline structure but lacks the trifluoromethyl and phenyl groups.

    Quinoline: The parent compound of the quinoline family, it serves as a basic structure for many derivatives, including 4-Amino-7-trifluoromethyl-2-phenylquinoline.

    Quinacrine: Another antimalarial drug, quinacrine has additional substituents that confer different biological activities.

The uniqueness of 4-Amino-7-trifluoromethyl-2-phenylquinoline lies in its specific substituents, which impart distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

189877-83-6

Molecular Formula

C16H11F3N2

Molecular Weight

288.27 g/mol

IUPAC Name

2-phenyl-7-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C16H11F3N2/c17-16(18,19)11-6-7-12-13(20)9-14(21-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,20,21)

InChI Key

JMVHDZBTLHEEEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)N

Origin of Product

United States

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